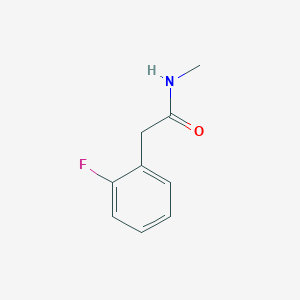![molecular formula C11H13ClO4S B1444822 Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate CAS No. 612532-24-8](/img/structure/B1444822.png)
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate
Descripción general
Descripción
“Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate” is a synthetic compound that belongs to the class of sulfonyl chlorides . It has a molecular weight of 276.74 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is a chemical compound utilized in various synthetic processes, reflecting its significance in the synthesis of complex molecules. For instance, it has been employed in the preparation of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, showcasing its versatility in organic synthesis. These compounds are synthesized via reactions with chlorosulfonic acid, leading to sulfonates and sulfonamides with significant yields (Shahrisa et al., 2010). Additionally, its derivative, methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate, serves as a precursor in the synthesis of novel Schiff bases with potential biological activities, further indicating its critical role in medicinal chemistry (Kausar et al., 2019).
Catalysis and Material Science
In material science and catalysis, derivatives of this compound contribute to the development of novel materials and catalysts. For example, the synthesis of fluorescent polystyrene via atom transfer radical polymerization (ATRP) employs a derivative of this compound as an initiator, demonstrating its utility in polymer science for creating materials with specific optical properties (Zhou et al., 2014). Such materials have applications ranging from bioimaging to sensing, highlighting the compound's importance beyond conventional organic synthesis.
Liquid Crystals and Mesophase Studies
Research into liquid crystals and mesophase behavior utilizes this compound derivatives to explore and develop new liquid crystalline materials. Studies focusing on the synthesis, characterization, and liquid crystalline properties of Schiff base-ester central linkages involving substituted naphthalene ring systems are indicative of this compound's role in advancing liquid crystal technology. These materials are essential for display technologies and other applications requiring controlled anisotropic properties (Thaker et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVNPWHDAQPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



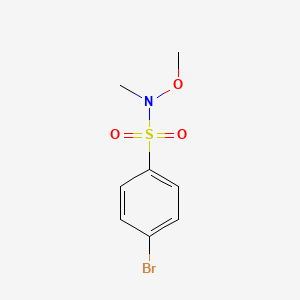
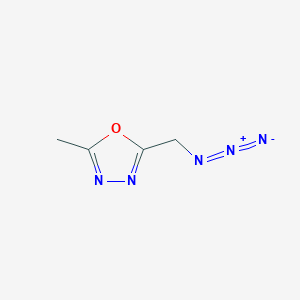
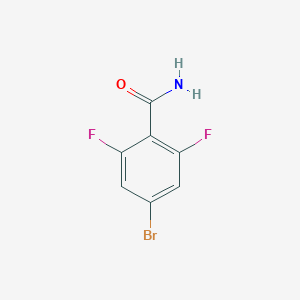


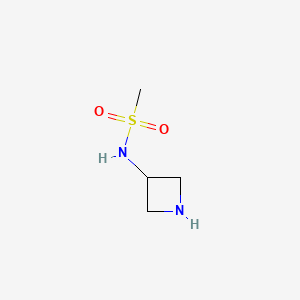

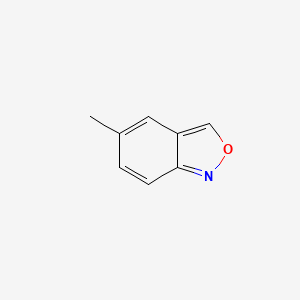
![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
